molecular formula C18H18BrNO4 B4070904 5-Bromo-2-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzoic acid

5-Bromo-2-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzoic acid

Cat. No.: B4070904
M. Wt: 392.2 g/mol
InChI Key: WMCUSWQEKZIDOB-UHFFFAOYSA-N
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Description

5-Bromo-2-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the 5th position of the benzoic acid ring and a 2-(4-propan-2-ylphenoxy)acetyl group attached to the amino group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzoic acid typically involves multiple steps:

    Acylation: The 2-(4-propan-2-ylphenoxy)acetyl group can be introduced through an acylation reaction using the corresponding acyl chloride or anhydride in the presence of a base such as pyridine.

    Amidation: The final step involves the formation of the amide bond between the acylated benzoic acid and the amino group, which can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized products may include carboxylic acids or ketones.

    Reduction: Reduced products may include alcohols or amines.

    Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.

Scientific Research Applications

5-Bromo-2-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be used in the development of advanced materials with specific properties, such as polymers or coatings.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-aminobenzoic acid: Similar structure but lacks the 2-(4-propan-2-ylphenoxy)acetyl group.

    2-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzoic acid: Similar structure but lacks the bromine atom.

    5-Bromo-2-[[2-(4-methylphenoxy)acetyl]amino]benzoic acid: Similar structure but has a methyl group instead of a propan-2-yl group.

Uniqueness

5-Bromo-2-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzoic acid is unique due to the presence of both the bromine atom and the 2-(4-propan-2-ylphenoxy)acetyl group, which can impart specific chemical and biological properties. This combination of functional groups can influence its reactivity, binding interactions, and overall efficacy in various applications.

Properties

IUPAC Name

5-bromo-2-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO4/c1-11(2)12-3-6-14(7-4-12)24-10-17(21)20-16-8-5-13(19)9-15(16)18(22)23/h3-9,11H,10H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCUSWQEKZIDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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